molecular formula C9H9NO2 B1293680 4-Hydroxy-3-methoxyphenylacetonitrile CAS No. 4468-59-1

4-Hydroxy-3-methoxyphenylacetonitrile

Cat. No. B1293680
CAS RN: 4468-59-1
M. Wt: 163.17 g/mol
InChI Key: SDVYWMWQCJEYTC-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxyphenylacetonitrile is a chemical compound that has been studied in various contexts due to its relevance in the synthesis of other compounds and its presence in biological systems. For instance, it is structurally related to homovanillic acid, a metabolite that can be found in increased amounts in the urine of patients with neuroblastoma, pheochromocytoma, and Parkinson's disease .

Synthesis Analysis

The synthesis of 4-hydroxy-3-methoxyphenylacetonitrile has been improved by using KF/Al2O3 as a dehydrant, starting from vanillin and proceeding through multiple steps to achieve optimal reaction conditions . Another study describes the preparation of this compound via protection of hydroxyl, reduction, chloridization, and nitrilation, with the process overcoming traditional synthesis route defects . Additionally, a general synthesis method for related hydroxy- and methoxyindoles, which could be applicable to the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile, involves cyanoalkylation of O-protected nitrophenols followed by catalytic hydrogenation .

Molecular Structure Analysis

The molecular structure of 4-hydroxy-3-methoxyphenylacetonitrile has been confirmed through various analytical techniques, including IR spectra, elemental analysis, and 1H NMR . These methods ensure the correct identification of the compound and its purity, which is crucial for its application in further chemical reactions and biological studies.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 4-hydroxy-3-methoxyphenylacetonitrile has been explored in several studies. For example, the synthesis and reactivity of a novel pyrimidine derivative, which could potentially be used as a building block for constructing nitrogen heterocyclic compounds, have been investigated . Schiff bases have also been synthesized using related compounds, demonstrating the versatility of these molecules in forming new chemical entities with potential antimicrobial activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-hydroxy-3-methoxyphenylacetonitrile are not detailed in the provided papers, related compounds have been shown to possess characteristics that influence their reactivity and stability. For instance, the acid-catalyzed hydrolysis rates of certain glucuronates with a similar methoxyphenyl structure have been measured, indicating the susceptibility of ester bonds to acid hydrolysis . Additionally, the hydrolysis kinetics of methoxy functions in a related azo compound have been studied, revealing different pathways and reactivity differences between methoxy groups .

Scientific Research Applications

Synthesis and Process Improvement

  • Synthesis Methods :
    • 4-Hydroxy-3-methoxyphenylacetonitrile has been synthesized from vanillin using various methods. One study improved the synthesis process by using KF/Al2O3 as a dehydrant, determining optimal reaction conditions for better yield and efficiency (Lai Yi-tian, 2012).
    • Another research focused on synthesizing this compound from vanillin, through steps like hydroxyl protection, reduction, chloridization, and nitrilation, achieving high yields under optimal conditions (Chen Ying-qi, 2007).

Chemical Analysis and Detection

  • Analysis in Biological Samples :
    • Studies have developed methods for determining 4-Hydroxy-3-methoxyphenylacetic acid (a related compound) in biological samples, such as urine and cerebrospinal fluid, using techniques like liquid chromatography and electrochemical detection (Fujita et al., 1983), (Morrisey & Shihabi, 1979).

Safety And Hazards

Safety data sheets indicate that 4-Hydroxy-3-methoxyphenylacetonitrile may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to avoid breathing dust, avoid contact with skin and eyes, and to use personal protective equipment .

properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVYWMWQCJEYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196275
Record name 4-Hydroxy-3-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methoxyphenylacetonitrile

CAS RN

4468-59-1
Record name (4-Hydroxy-3-methoxyphenyl)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4468-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-methoxyphenylacetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-methoxyphenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-methoxyphenylacetonitrile
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY-3-METHOXYPHENYLACETONITRILE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

185g of 3-methoxy-4-hydroxybenzyl alcohol are dissolved in 1,250 ml of DMSO and 35g of anhydrous hydrocyanic acid are passed in over the course of 1 hour at 125°C. The mixture is then stirred for a further 2 hours, and worked up as indicated above. The yield was 160.5g (82% of theory).
[Compound]
Name
185g
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[Compound]
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35g
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[Compound]
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160.5g
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Synthesis routes and methods II

Procedure details

160.8 g of N-methylvanillylamine and 54 g of sodium cyanide are suspended in 1 liter of dimethylsulphoxide and dissolved by heating to 125°C. At this temperature, a solution of 100 ml of glacial acetic acid in 200 ml of water is added and the mixture is stirred for a further 2 hours under nitrogen at 125°C. It then cooled to 80°C and the dimethylsulphoxide is distilled off in a water-pump vacuum. 900 ml of water are added to the residue which is extracted with 350 ml of chloroform. The chloroform phase is extracted by shaking with water and dried with sodium sulphate. On distilling off the chloroform in vacuo, an oil is obtained, which is cooled and seeded. The crystals formed melt at 53°-54°C (boiling point0.1 :140°-144°C). The yield is 143 g (94% of theory).
Quantity
160.8 g
Type
reactant
Reaction Step One
Quantity
54 g
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100 mL
Type
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Reaction Step Three
Name
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200 mL
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Quantity
1 L
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
MA Schwartz, M Zoda, B Vishnuvajjala… - The Journal of Organic …, 1976 - ACS Publications
… 4-Hydroxy-3-methoxyphenylacetonitrile. The same procedure was followed using 30.8 g (0.200 mol) of 4-hydroxy-3-methoxybenzyl alcohol, 11.8 g (0.241 mol) of NaCN,and 500 ml of …
Number of citations: 47 pubs.acs.org
Y Koike, M Fukumura, Y Hirai, Y Hori, S Usui… - Journal of natural …, 2010 - Springer
… 1a to be 4-hydroxy-3-methoxyphenylacetonitrile, and this was … A (1) was 4-hydroxy-3-methoxyphenylacetonitrile 4-O-β-d-… B (2) was 4-hydroxy-3-methoxyphenylacetonitrile 4-O-β-d-…
Number of citations: 14 link.springer.com
JH Short, DA Dunnigan, CW Ours - Tetrahedron, 1973 - Elsevier
… 4-Hydroxy-3-methoxyphenylacetonitrile was hydrolysed to homovsnillic acid, the naturally … To 250 ml of 50% NaOH was added a soln of 4-hydroxy-3-methoxyphenylacetonitrile …
Number of citations: 37 www.sciencedirect.com
S Montaut, WD Zhang, JM Nuzillard… - Journal of Natural …, 2015 - ACS Publications
… those of 4-hydroxy-3-methoxyphenylacetonitrile present in the … standard of 4-hydroxy-3-methoxyphenylacetonitrile in the GC-… be a regioisomer of 4-hydroxy-3-methoxyphenylacetonitrile. …
Number of citations: 21 pubs.acs.org
E Pagnotta, N Agerbirk, CE Olsen… - Journal of Agricultural …, 2017 - ACS Publications
… (49, 50) For minor GSLs, 1 and 2, 4-hydroxy-3-methoxyphenylacetonitrile was detectable also in the absence of active MYR, whereas 3-hydroxyphenylacetonitrile was detected only in …
Number of citations: 24 pubs.acs.org
MJ Gibian, T Ungermann - The Journal of Organic Chemistry, 1976 - ACS Publications
… 4-Hydroxy-3-methoxyphenylacetonitrile. The same procedure was followed using 30.8 g (0.200 mol) of 4-hydroxy-3-methoxybenzyl alcohol, 11.8 g (0.241 mol) of NaCN,and 500 ml of …
Number of citations: 55 pubs.acs.org
T Odebode - 2015 - search.proquest.com
… Scheme 16: Base hydrolysis of 4-hydroxy-3-methoxyphenylacetonitrile to 4-hydroxy-3-methoxyphenylacetic acid ................................................46 Scheme 17: Base hydrolysis of 3,4-…
Number of citations: 2 search.proquest.com
GR De Nicola - 2018 - amsdottorato.unibo.it
The glucosinolate-myrosinase system is present in a large number of plants, mainly of the order Brassicales, including several common vegetables like broccoli, cabbage, kale, radish …
Number of citations: 3 amsdottorato.unibo.it
D Imbri, J Tauber, T Opatz - Chemistry–A European Journal, 2013 - Wiley Online Library
… commercial 3,4-dimethoxyphenylacetonitrile (8 a) or from 4-benzyloxy-3-methoxyphenylacetonitrile (8 b, obtained by benzylation of commercial 4-hydroxy-3-methoxyphenylacetonitrile …
R Fu, X Wang, L Dai, Y Chen - JOURNAL OF …, 2007 - CHEM INDUSTRY & ENG SOC OF …
Number of citations: 1

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